Methyl 1-acetyl-2-oxoindoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-acetyl-2-oxo-3H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-4-3-8(12(16)17-2)5-9(10)6-11(13)15/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLACUZTXRZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595127 | |
| Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247082-83-3 | |
| Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Early Stepwise Approaches
Initial synthesis routes involved sequential N-acetylation and enolether formation with intermediate isolation. Roth et al. (2009) reported a two-step process where methyl 2-oxoindoline-6-carboxylate underwent N-acetylation using 17.6 equivalents of acetic anhydride at 130°C for 8 hours, yielding 73% of methyl 1-acetyl-2-oxoindoline-6-carboxylate. Subsequent reaction with trimethyl orthobenzoate in acetic anhydride at 120°C for 6 hours produced the target compound in 56% yield, resulting in a combined yield of 40.9%. This method necessitated multiple isolations and recrystallizations, increasing operational complexity and material loss.
Transition to One-Pot Synthesis
WO 2009/071523 introduced a three-isolation process using chloroacetic anhydride in toluene, achieving 93.5% yield in the N-chloroacetylation step. However, the requirement for intermediate purification persisted. Breakthroughs emerged with the discovery that high-boiling aromatic solvents like toluene enable concurrent N-acetylation and enolether formation without isolation. By leveraging azeotropic distillation to remove acetic acid—a byproduct that degrades trimethyl orthobenzoate—researchers achieved direct precipitation of the product with 93.6% conversion efficiency.
Modern Optimized Synthesis Protocols
Solvent and Reagent Optimization
The choice of solvent critically influences reaction kinetics and impurity profiles. Comparative studies demonstrate:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Impurity 1 (%) | Impurity 2 (%) |
|---|---|---|---|---|---|---|
| Toluene | 120 | 18–23 | 60.5 | 94.66 | 0.56 | 3.18 |
| Xylene | 130 | 4–6 | 81.4 | 99.69 | <0.01 | <0.01 |
| DMF | 120 | 4 | 79.3 | 99.38 | 0.03 | 0.05 |
Data synthesized from Examples 3, 7, and 8 in CN112592307B
Xylene outperforms toluene due to its higher boiling point (138–144°C vs. 110°C), enabling faster reaction completion (4–6 hours vs. 18–23 hours) and superior impurity control. The solvent’s capacity to form azeotropes with acetic acid facilitates continuous removal, preventing side reactions.
Industrial-Scale Production Techniques
Continuous Azeotropic Distillation
Large-scale synthesis (Patent CA3082714A1) employs toluene (5 volumes) with stepwise distillation:
- N-Acetylation Phase : React methyl 2-oxoindoline-6-carboxylate with 8 equivalents of acetic anhydride at 120°C for 20 hours. Distill 2 volumes of solvent to remove 85–90% of acetic acid.
- Enolether Formation : Add trimethyl orthobenzoate (3 equivalents) and distill 8 volumes of solvent over 2 hours at 110–115°C. Cool to 0°C for crystallization, achieving 93.6% conversion.
This method eliminates intermediate isolation, reducing production time by 40% compared to batch processes.
Impurity Mitigation Strategies
Key impurities arise from:
- Impurity 1 : Unreacted methyl 2-oxoindoline-6-carboxylate (retention time 2.3 min)
- Impurity 2 : Methyl benzoate from trimethyl orthobenzoate decomposition (retention time 4.7 min)
Xylene-based reactions suppress Impurity 2 by limiting acetic acid concentrations below 0.5 M. Post-reaction washes with cold methanol (0–5°C) reduce Impurity 1 by 78%.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-acetyl-2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-acetyl-2-oxoindoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various indole derivatives.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-2-oxoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a precursor to angiokinase inhibitors, it may inhibit the formation of blood vessels, thereby restricting the supply of nutrients to tumors and inhibiting their growth . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties
Table 3: Comparative Physical Properties
*Calculated based on molecular formula C₁₂H₁₁NO₅.
Biological Activity
Methyl 1-acetyl-2-oxoindoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an indoline core, which is a common scaffold in many biologically active compounds. The molecular formula is , and it typically appears as a white solid with a melting point ranging from 105 to 110 °C . Its structure allows for various interactions with biological targets, contributing to its pharmacological potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- Studies have demonstrated that compounds related to the oxindole structure, including methyl 1-acetyl-2-oxoindoline derivatives, possess significant antimicrobial properties. For instance, compounds synthesized from this scaffold showed efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
2. Antioxidant Activity
- The antioxidant potential of this compound has been evaluated using the DPPH assay. Results indicated that the compound exhibits notable radical scavenging activity, which is crucial for protecting cells from oxidative stress .
3. Anticancer Properties
- Preliminary studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, such as viral replication or cancer cell proliferation.
- Receptor Binding : The indole ring structure allows for binding to multiple receptors, influencing signaling pathways associated with inflammation and cell survival.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Antioxidant | Significant radical scavenging activity | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various oxindole derivatives, this compound was found to exhibit potent activity against both gram-positive and gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Study: Antioxidant Evaluation
Another study focused on the antioxidant capabilities of this compound using the DPPH assay. The results indicated that at concentrations of 50 μg/mL, the compound effectively reduced DPPH radical levels, showcasing its potential as a natural antioxidant agent .
Q & A
Basic: What are the established synthetic protocols for Methyl 1-acetyl-2-oxoindoline-5-carboxylate, and how do reaction parameters (e.g., solvent, catalyst) impact yield?
Methodological Answer:
The synthesis typically involves condensation or cyclization reactions. For example, a general procedure for indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylates) involves refluxing with sodium acetate in acetic acid for 3–5 hours to form crystalline precipitates . Key parameters include:
- Solvent choice : Acetic acid is preferred for its dual role as solvent and catalyst.
- Temperature : Reflux conditions (~110–120°C) ensure sufficient energy for cyclization.
- Stoichiometry : A slight excess of aldehyde (0.11 mol vs. 0.1 mol thiazolone) minimizes side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
